BenchChemオンラインストアへようこそ!

2-((Benzyloxy)methyl)morpholine

Antidepressant Serotoninergic potentiation Positional isomer pharmacology

2-((Benzyloxy)methyl)morpholine (CAS 140695-91-6, racemate) is a C2-substituted morpholine ether bearing a benzyl-protected hydroxymethyl side chain (molecular formula C₁₂H₁₇NO₂, MW 207.27 g/mol). The compound exists as a racemic mixture and as isolated (R)- (CAS 135065-70-2) and (S)- (CAS 167357-55-3) enantiomers, each commercially available at purities ≥98%.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B8624321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Benzyloxy)methyl)morpholine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COC(CN1)COCC2=CC=CC=C2
InChIInChI=1S/C12H17NO2/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12/h1-5,12-13H,6-10H2
InChIKeyLMONFJPVVMPUTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Benzyloxy)methyl)morpholine – Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-((Benzyloxy)methyl)morpholine (CAS 140695-91-6, racemate) is a C2-substituted morpholine ether bearing a benzyl-protected hydroxymethyl side chain (molecular formula C₁₂H₁₇NO₂, MW 207.27 g/mol) . The compound exists as a racemic mixture and as isolated (R)- (CAS 135065-70-2) and (S)- (CAS 167357-55-3) enantiomers, each commercially available at purities ≥98% . It belongs to the broader 2-(arylalkyloxymethyl)morpholine class, which was specifically claimed in patent literature for broad-spectrum antidepressant properties mediated through 5-hydroxytryptophan (5-HTP) potentiation without direct serotonin (5-HT) reuptake inhibition .

Why 2-((Benzyloxy)methyl)morpholine Cannot Be Interchanged with Positional Isomers, N-Benzyl Analogs, or NET-Targeted Morpholines


Substitution at the morpholine C2 position with a benzyloxymethyl group creates a pharmacophore that is structurally and mechanistically distinct from the C3-substituted positional isomer, which acts as an appetite suppressant rather than an antidepressant . The benzyl ether linkage provides a hydrogenolyzable protecting group that N-benzyl or O-aryl morpholine analogs lack, enabling orthogonal deprotection strategies in multi-step synthesis . Furthermore, the 2-(arylalkyloxymethyl)morpholine series operates via indirect serotoninergic potentiation—enhancing 5-HTP effects without inhibiting 5-HT uptake—which separates it mechanistically from norepinephrine transporter (NET) inhibitors such as reboxetine that share only the morpholine core .

Quantitative Differentiation Evidence for 2-((Benzyloxy)methyl)morpholine Against Its Closest Analogs


5-HTP Potentiation vs. Appetite Suppression: Positional Isomer Activity Divergence

The 2-substituted benzyloxymethyl morpholine scaffold potentiates 5-HTP in a mouse model with an ED₅₀ of 10 mg/kg p.o. (Example 3 in the patent series, representing the simplest arylalkyloxymethyl member) . In contrast, the 3-substituted positional isomer (S)-3-[(benzyloxy)methyl]morpholine hydrochloride shows no 5-HTP potentiation and instead suppresses appetite in dogs with an oral ED₅₀ of 12 mg/kg, tolerated up to 200 mg/kg without affecting monoamine release or uptake at 10⁻⁵ M . The shift of the benzyloxymethyl group from C2 to C3 therefore switches the primary in vivo pharmacological readout from serotonergic antidepressant-like activity to non-stimulant appetite suppression.

Antidepressant Serotoninergic potentiation Positional isomer pharmacology

Absence of 5-HT Uptake Inhibition: Mechanistic Differentiation from Reboxetine-Class NET Inhibitors

All tested 2-(arylalkyloxymethyl)morpholine examples in U.S. Patent 4,605,654, including the benzyloxy derivative, were inactive in the 5-HT uptake assay according to the method of Langer et al. (1980, Science, 210, 1133-1135) . This stands in contrast to the morpholine-based NET inhibitor reboxetine, which exhibits a Ki of approximately 1-8 nM at the human NET and demonstrates functional 5-HT uptake inhibition in vitro . The 2-(benzyloxymethyl)morpholine series thus operates through an indirect serotoninergic mechanism (5-HTP potentiation) rather than direct transporter blockade.

Serotonin transporter Norepinephrine transporter Antidepressant mechanism Reboxetine

Hydrogenolytic Deprotection: Orthogonal Synthetic Handle Absent in N-Benzyl and O-Aryl Analogs

The benzyl ether moiety of 2-((benzyloxy)methyl)morpholine is selectively cleaved by hydrogenation with H₂ over Pd/C in ethanol to yield 2-(hydroxymethyl)morpholine, a chiral alcohol that serves as a versatile intermediate for further functionalization . N-Benzyl-protected morpholines (e.g., (R)-N-benzyl-3-benzyloxymethylmorpholine, CAS 205242-60-0) require harsher or sequential deprotection conditions, and O-aryl analogs (e.g., 2-(o-ethoxyphenoxymethyl)morpholine) lack the hydrogenolyzable benzyl ether altogether . This single-step, high-yield deprotection enables a convergent synthetic strategy that is not accessible with the closest N-protected or O-aryl morpholine comparators.

Chiral building block Hydrogenolysis Orthogonal protecting group Morpholine synthesis

Enantiomeric Purity and Commercial Availability: Comparator Analysis Across Suppliers

The (R)-enantiomer (CAS 135065-70-2) and (S)-enantiomer (CAS 167357-55-3) of 2-((benzyloxy)methyl)morpholine are each commercially available at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC traces . In comparison, the positional isomer 3-((benzyloxy)methyl)morpholine (CAS 101376-27-6) is listed by fewer suppliers and often at lower documented purity levels; the N-benzyl derivative (R)-N-benzyl-3-benzyloxymethylmorpholine (CAS 205242-60-0) requires custom synthesis and lacks off-the-shelf enantiopure availability .

Chiral purity Enantiomeric excess Procurement specification Quality control

Broad-Spectrum Antidepressant Profile: Differentiation Within the 2-(Arylalkyloxymethyl) Series via ED₅₀ Spread

Within the 2-(arylalkyloxymethyl)morpholine series claimed in U.S. Patent 4,605,654, the ED₅₀ values in the mouse 5-HTP potentiation test range from 10 to 18 mg/kg p.o., with the unsubstituted benzyloxy derivative (Example 3) exhibiting an ED₅₀ of 10 mg/kg—the most potent among tested examples, slightly surpassing the reference compound quipazine (ED₅₀ = 15 mg/kg) . Substituted phenyl analogs (e.g., methoxybenzyl, methylbenzyl derivatives) show ED₅₀ values of 15-18 mg/kg, indicating that the simple benzyloxy substituent provides optimal activity in this series without requiring additional aromatic functionalization .

Antidepressant 5-HTP potentiation SAR Morpholine derivatives

Procurement-Driven Application Scenarios Where 2-((Benzyloxy)methyl)morpholine Provides Differentiated Value


CNS Drug Discovery Programs Targeting Indirect Serotoninergic Antidepressant Mechanisms

In early-stage antidepressant lead identification, 2-((benzyloxy)methyl)morpholine offers a validated starting point for 5-HTP potentiation with an ED₅₀ of 10 mg/kg p.o. and a mechanism that avoids direct 5-HT or NE transporter inhibition . This profile is distinct from reboxetine-class NET inhibitors and from the 3-substituted appetite suppressant isomer, allowing medicinal chemistry teams to pursue a differentiated serotoninergic strategy with reduced risk of transporter-mediated side effects .

Asymmetric Synthesis of Chiral Morpholine Building Blocks via Orthogonal Deprotection

The benzyl ether of 2-((benzyloxy)methyl)morpholine is cleaved under mild hydrogenolysis conditions (H₂, Pd/C, ethanol) to reveal a free hydroxymethyl group, while N-protecting groups (e.g., Boc, Cbz) or other orthogonal protecting groups elsewhere in the molecule remain intact . This single-step deprotection strategy reduces synthetic step count compared to N-benzyl analogs that require sequential deprotection, making it the preferred starting material for multi-step asymmetric syntheses of complex morpholine-containing targets .

Pharmacological Tool Compound for Probing 5-HTP Potentiation vs. 5-HT Uptake Pathways

Because the 2-(arylalkyloxymethyl)morpholine series is inactive in the 5-HT uptake assay but active in 5-HTP potentiation, 2-((benzyloxy)methyl)morpholine and its salts can serve as pharmacological probes to dissect indirect serotoninergic mechanisms from direct transporter-mediated pathways in tissue or in vivo models . This is a capability not offered by reboxetine or fluoxetine analogs, which directly target monoamine transporters.

Quality-Controlled Chiral Intermediate for cGMP and Research-Grade Synthesis

With both (R)- and (S)-enantiomers available at ≥98% purity and accompanied by batch-specific NMR, HPLC, and GC documentation, 2-((benzyloxy)methyl)morpholine meets the QC requirements for both academic research and early-process development . This level of documented purity and enantiomeric integrity is not uniformly available for the 3-substituted positional isomer or for N-benzyl morpholine derivatives, reducing the risk of batch failure in sensitive asymmetric reactions .

Quote Request

Request a Quote for 2-((Benzyloxy)methyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.